S–F Bond Hydrolytic Stability vs. Sulfonyl Chloride
The S−F bond in aryl sulfonyl fluorides provides a orders-of-magnitude stability advantage over the S−Cl bond in the corresponding sulfonyl chloride (CAS 889939-83-7, the direct chloride analog of the target compound). The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides [1]. In a direct comparative study, aliphatic sulfonyl fluorides successfully yielded sulfonamide products with functionalized amines in parallel synthesis, whereas the corresponding sulfonyl chlorides failed entirely due to competing hydrolysis and decomposition [2]. While the sulfonyl chloride analog (CAS 889939-83-7) is commercially available , its use in aqueous or protic media leads to rapid S−Cl hydrolysis to the sulfonic acid, limiting its applicability in biological or multi-step synthetic sequences.
| Evidence Dimension | Hydrolytic stability of sulfonyl halide bond |
|---|---|
| Target Compound Data | Aryl sulfonyl fluoride: S−F bond; stable in refluxing aniline, resistant to thermolysis and nucleophilic substitution under ambient conditions (class-level property) [1] |
| Comparator Or Baseline | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride (CAS 889939-83-7): S−Cl bond; undergoes rapid hydrolysis in aqueous media, reacts non-chemoselectively with multiple nucleophiles [2] |
| Quantified Difference | Sulfonyl chlorides failed to yield desired sulfonamide products with functionalized amines (0% success), whereas sulfonyl fluorides gave good results under identical conditions [2]; stability order: F ≫ Cl > Br > I |
| Conditions | Parallel synthesis of sulfonamides from aliphatic amines in solution phase; 0.1 M PBS pH 7.4 / aqueous conditions |
Why This Matters
For any application requiring aqueous handling, multi-step synthesis, or biological incubation, the S−F bond confers essential stability that the corresponding S−Cl analog cannot provide, directly determining whether an experimental workflow succeeds or fails.
- [1] Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed. 2014, 53, 9430–9448. DOI: 10.1002/anie.201309399. View Source
- [2] Bogolubsky, A. V.; Moroz, Y. S.; Mykhailiuk, P. K.; Pipko, S. E.; Konovets, A. I.; Sadkova, I. V.; Tolmachev, A. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Comb. Sci. 2014, 16 (4), 192–197. DOI: 10.1021/co400164z. View Source
